2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-
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Overview
Description
2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro- is a complex organic compound known for its unique chemical structure and properties. This compound features a furan ring, a carboxamide group, a nitro group, and a piperazine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and alcohols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or piperazine moieties.
Scientific Research Applications
2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxamide, N-methyl-
- 3-Furancarboxamide, 2-methyl-N-phenyl-
- 2-Furancarboxamide, N-(4-methoxyphenyl)-
Uniqueness
2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the piperazine moiety makes it particularly interesting for research in medicinal chemistry and drug development.
Properties
CAS No. |
831203-64-6 |
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Molecular Formula |
C16H18N4O4 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C16H18N4O4/c1-18-7-9-19(10-8-18)13-4-2-3-12(11-13)17-16(21)14-5-6-15(24-14)20(22)23/h2-6,11H,7-10H2,1H3,(H,17,21) |
InChI Key |
ORLMGKXNLDGPBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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